
CID 54092976
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane is a chemical compound with the molecular formula C15H32O3Si4. It is a member of the trisiloxane family, characterized by the presence of three silicon atoms connected by oxygen atoms, with various organic groups attached to the silicon atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl group can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organometallic reagents for substitution.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Mécanisme D'action
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes and proteins, influencing their structure and function. The silicon-oxygen backbone provides flexibility and stability, allowing the compound to form stable complexes with other molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: This compound has a similar structure but with different methyl group arrangements, leading to variations in its chemical and physical properties.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another related compound with different applications in agriculture and cosmetics. The uniqueness of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane lies in its specific arrangement of phenyl and methyl groups, which confer distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H23O2Si3 |
|---|---|
Poids moléculaire |
283.56 g/mol |
InChI |
InChI=1S/C12H23O2Si3/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
NYHQFQVQKUYQBJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




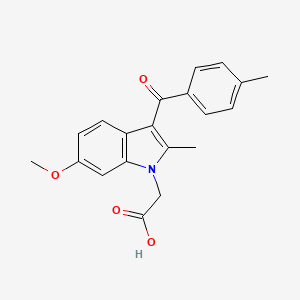
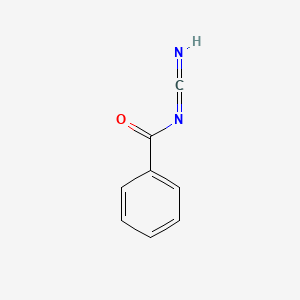


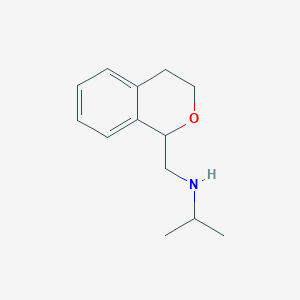
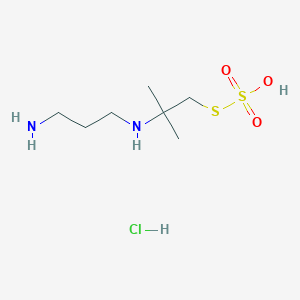

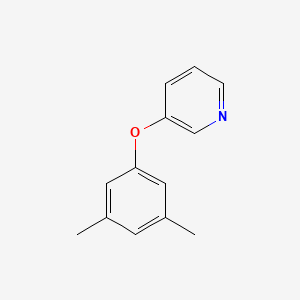
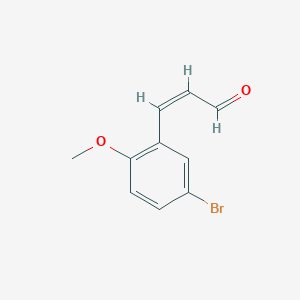
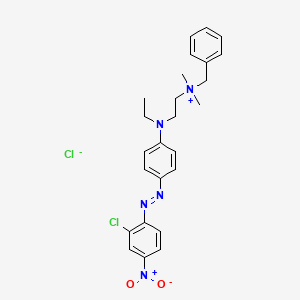

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
